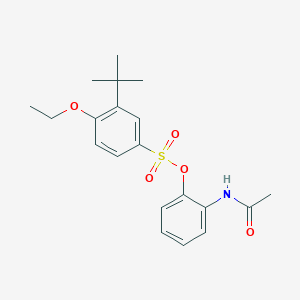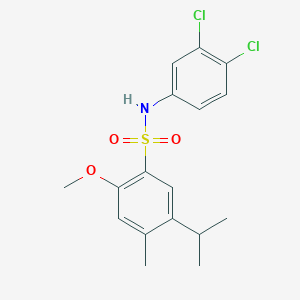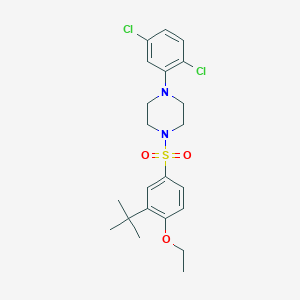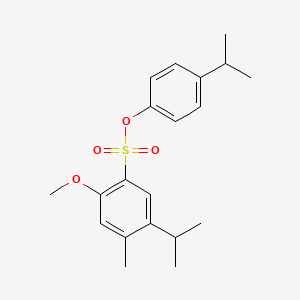
(2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate, also known as ABE-ES, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonate ester that is commonly used as a reagent in various chemical reactions, and has been shown to exhibit a range of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
(2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of enzyme kinetics, and the development of new analytical techniques. The sulfonate ester group in (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is a versatile functional group that can be used to modify other molecules, making it a valuable reagent in organic synthesis. In addition, (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme kinetics and mechanism of action.
Wirkmechanismus
The mechanism of action of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond between the sulfonate ester group and a nucleophilic residue on the enzyme. This covalent bond formation can lead to irreversible inhibition of the enzyme, making (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate a potent inhibitor of certain enzymes.
Biochemical and Physiological Effects:
(2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been shown to exhibit a range of interesting biochemical and physiological effects. In vitro studies have demonstrated that (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate can inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and urease. In addition, (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is its versatility as a reagent in organic synthesis. The sulfonate ester group can be used to modify other molecules, making it a valuable tool for the synthesis of novel compounds. In addition, (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been shown to be a potent inhibitor of certain enzymes, making it a useful tool for studying enzyme kinetics and mechanism of action. However, one limitation of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate. One potential area of research is the development of new therapeutic agents based on the anti-inflammatory and anti-cancer properties of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate. In addition, further studies are needed to fully understand the mechanism of action of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate and its potential applications in enzyme inhibition. Finally, the synthesis of new derivatives of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate could lead to the development of new reagents for use in organic synthesis and other scientific research applications.
Conclusion:
In conclusion, (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate, or (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate, is a sulfonate ester that has been extensively studied for its potential applications in scientific research. The synthesis of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is relatively simple, and it has been shown to exhibit a range of interesting biochemical and physiological effects. (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been used in a variety of scientific research applications, including the synthesis of novel compounds and the study of enzyme kinetics. While there are some limitations to its use, (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has the potential to be a valuable tool in the development of new therapeutic agents and the study of enzyme inhibition.
Synthesemethoden
The synthesis of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate involves the reaction of 2-acetamidophenol with 3-tert-butyl-4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate amide, which is then treated with an acid to yield the final product. The synthesis of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is relatively simple and can be carried out in moderate to high yields.
Eigenschaften
IUPAC Name |
(2-acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-6-25-18-12-11-15(13-16(18)20(3,4)5)27(23,24)26-19-10-8-7-9-17(19)21-14(2)22/h7-13H,6H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETYYIXMCGRCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidophenyl 3-tert-butyl-4-ethoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluoro-5-hydroxyphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7440249.png)
![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)


![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)


